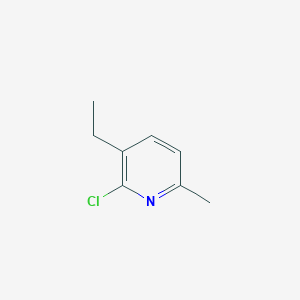
2-Chloro-3-ethyl-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-ethyl-6-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethyl-6-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 3-ethyl-6-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Another method includes the alkylation of 2-chloro-6-methylpyridine with ethyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-ethyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).
Major Products
Substitution: Amino or thiol derivatives of this compound.
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
Applications De Recherche Scientifique
2-Chloro-3-ethyl-6-methylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-ethyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chloro group can participate in electrophilic interactions, while the ethyl and methyl groups influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methylpyridine: Lacks the ethyl group, resulting in different chemical reactivity and applications.
3-Ethyl-6-methylpyridine: Lacks the chloro group, affecting its substitution reactions and biological activity.
2-Chloro-3-methylpyridine: Lacks the ethyl group, leading to variations in its physical and chemical properties.
Uniqueness
2-Chloro-3-ethyl-6-methylpyridine is unique due to the combination of its chloro, ethyl, and methyl substituents
Propriétés
| 138538-40-6 | |
Formule moléculaire |
C8H10ClN |
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
2-chloro-3-ethyl-6-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 |
Clé InChI |
YVYJOAKJQRTIDH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(C=C1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/no-structure.png)
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)

![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)



